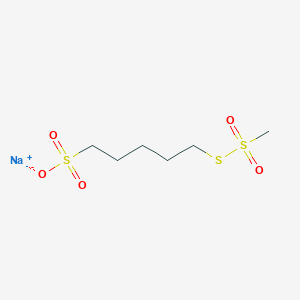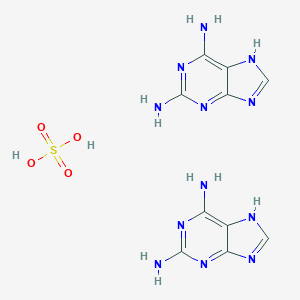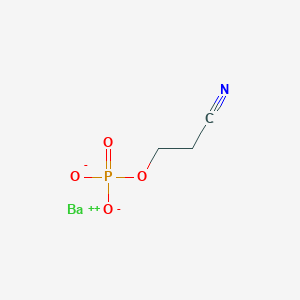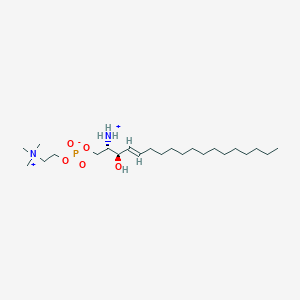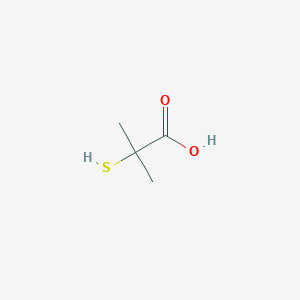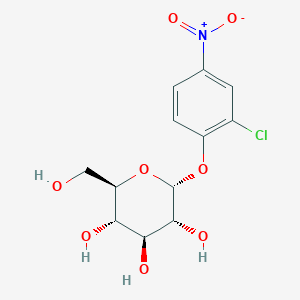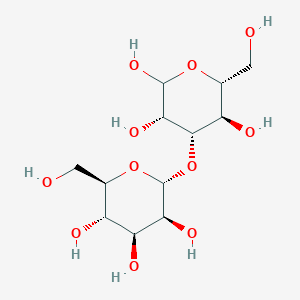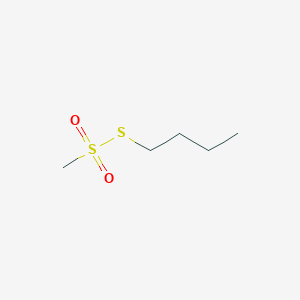
1-Methylsulfonylsulfanylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organosulfur compounds play a crucial role in various fields of chemistry and biology. They are integral to pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The study of organosulfur compounds, including sulfones and sulfoxides, has led to advancements in synthesis methods and understanding of their chemical behavior.
Synthesis Analysis
The synthesis of organosulfur compounds often involves strategies to incorporate the sulfur atom into organic frameworks with high precision. For example, the use of trifluoromethanesulfonic acid has been analyzed for its efficiency in promoting electrophilic aromatic substitution reactions, a common method for synthesizing sulfone derivatives (Kazakova & Vasilyev, 2017).
Molecular Structure Analysis
The molecular structure of organosulfur compounds is determined by techniques such as NMR and IR spectroscopy. These methods allow for the observation of cationic species generated from organic molecules, which are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Organosulfur compounds undergo various chemical reactions, including oxidation and reduction, that are essential for their application in synthetic chemistry. For example, nonradical oxidation processes have been investigated for the degradation of organic pollutants, demonstrating the chemical versatility of sulfone and sulfoxide groups (Ding et al., 2020).
Wissenschaftliche Forschungsanwendungen
Flow Chemistry and Micro-Scale Synthesis
Research in flow chemistry has explored the synthesis of imidazole-based ionic liquids using different alkylating agents, including sulfones. These studies aim to improve the safety and efficiency of chemical reactions, highlighting the potential of sulfones in facilitating chemical syntheses under flow conditions (Löwe et al., 2010).
Organic Synthesis and Sulfone Protection
Sulfones have been applied in the development of new methods for protecting sulfonic acids, demonstrating their utility in the synthesis of taurine derivatives and potentially streamlining organic synthesis processes (Seeberger et al., 2007).
Environmental Impact Assessment
The environmental impact and ecotoxicity of sulfone-containing compounds, such as metsulfuron-methyl-based herbicides, have been assessed in soil fauna. These studies contribute to a better understanding of the ecological effects of such compounds, informing safer agricultural practices (De Santo et al., 2019).
Electrochemistry and Materials Science
In materials science, sulfones have been investigated as separators in zinc–air cells, demonstrating their effectiveness in preventing cation permeation and enhancing cell capacity. This research highlights the potential of sulfones in developing more efficient energy storage devices (Dewi et al., 2003).
Advanced Chemical Reactions
Studies on the direct C-H methylsulfonylation of alkenes with the insertion of sulfur dioxide showcase the versatility of sulfones in chemical transformations, offering new pathways for the synthesis of complex molecules (He et al., 2019).
Eigenschaften
IUPAC Name |
1-methylsulfonylsulfanylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S2/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXYUWGNEFXGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonylsulfanylbutane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

